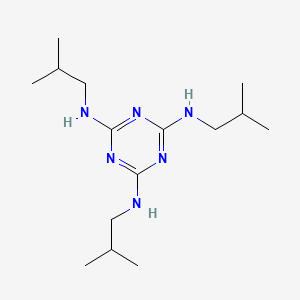
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine is a useful research compound. Its molecular formula is C15H30N6 and its molecular weight is 294.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Melamine Detection in Dairy Products
- Infrared Spectroscopy for Detection : Research has demonstrated that infrared spectroscopy, specifically near-infrared (NIR) and mid-infrared (MIR) spectroscopies, can effectively detect melamine in dairy products, including liquid milk, infant formula, and milk powder. The method has been found to be quick, sensitive, robust, and cost-effective, with a detection limit below 1 ppm (Balabin & Smirnov, 2011).
Chemical Synthesis and Characterization
- Dendrimeric Complexes : Melamine has been used in the synthesis of dendrimeric complexes. For instance, dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have been synthesized and characterized for their magnetic behaviors (Uysal & Koç, 2010).
Agricultural Applications
- Triazine Fertilizers : Studies have explored the use of triazines like melamine as slow-release nitrogen fertilizers. Their degradation and nitrogen mineralization rate in soils, particularly when influenced by microbial activity, have significant implications for agricultural practices (Peacock & Dipaola, 1992).
Antimicrobial Applications
- N-Halamine Precursors : Research has shown that melamine can be used to synthesize N-halamine precursors, which, when applied to cotton fabrics, exhibit strong antimicrobial properties against bacteria like S. aureus and E. coli (Jiang et al., 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : Triazine derivatives, including those based on melamine, have been studied for their potential as corrosion inhibitors for metals like N80 steel in acidic media, showcasing significant inhibition efficiency (Yadav et al., 2015).
Environmental Applications
- Hydrolase Activity for Environmental Remediation : Melamine and its derivatives can be targeted by specific microbial hydrolase activities, which can be crucial for environmental remediation, particularly in the context of contamination by s-triazine compounds (Mulbry, 1994).
Energetic Materials Research
- High-Pressure Behavior : Studies on melamine under high pressure conditions have implications for the development of energetic materials, as it exhibits properties similar to other energetic compounds like TATB and RDX (Shelton et al., 2018).
Carbon Dioxide Capture
- CO2 Adsorption : A triazine-based covalent organic polymer has shown significant potential in CO2 uptake, highlighting the application of melamine derivatives in addressing environmental challenges like greenhouse gas capture (Gomes et al., 2015).
Eigenschaften
IUPAC Name |
2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPNTJXENMTKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
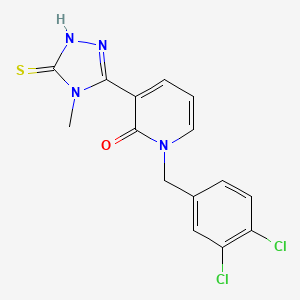

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
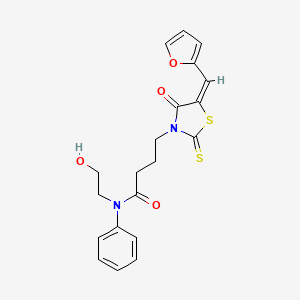
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

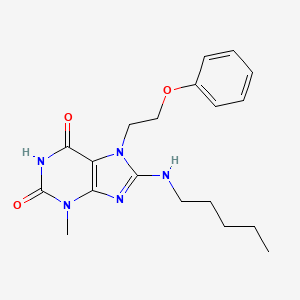
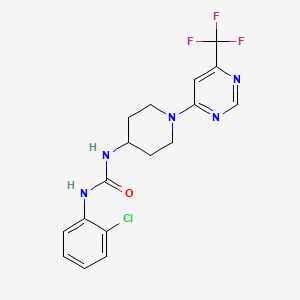
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2527219.png)

